

1-Methylpyrene: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 1-Methylpyrene

Cat. No.: B7779812

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Methylpyrene**, a polycyclic aromatic hydrocarbon (PAH) of significant interest in toxicological and environmental research. This document outlines its chemical properties, metabolic activation pathways, and genotoxicity, and includes a detailed experimental protocol for its in vitro metabolism.

Core Chemical and Physical Properties

1-Methylpyrene is a solid, brown-green powder.^[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

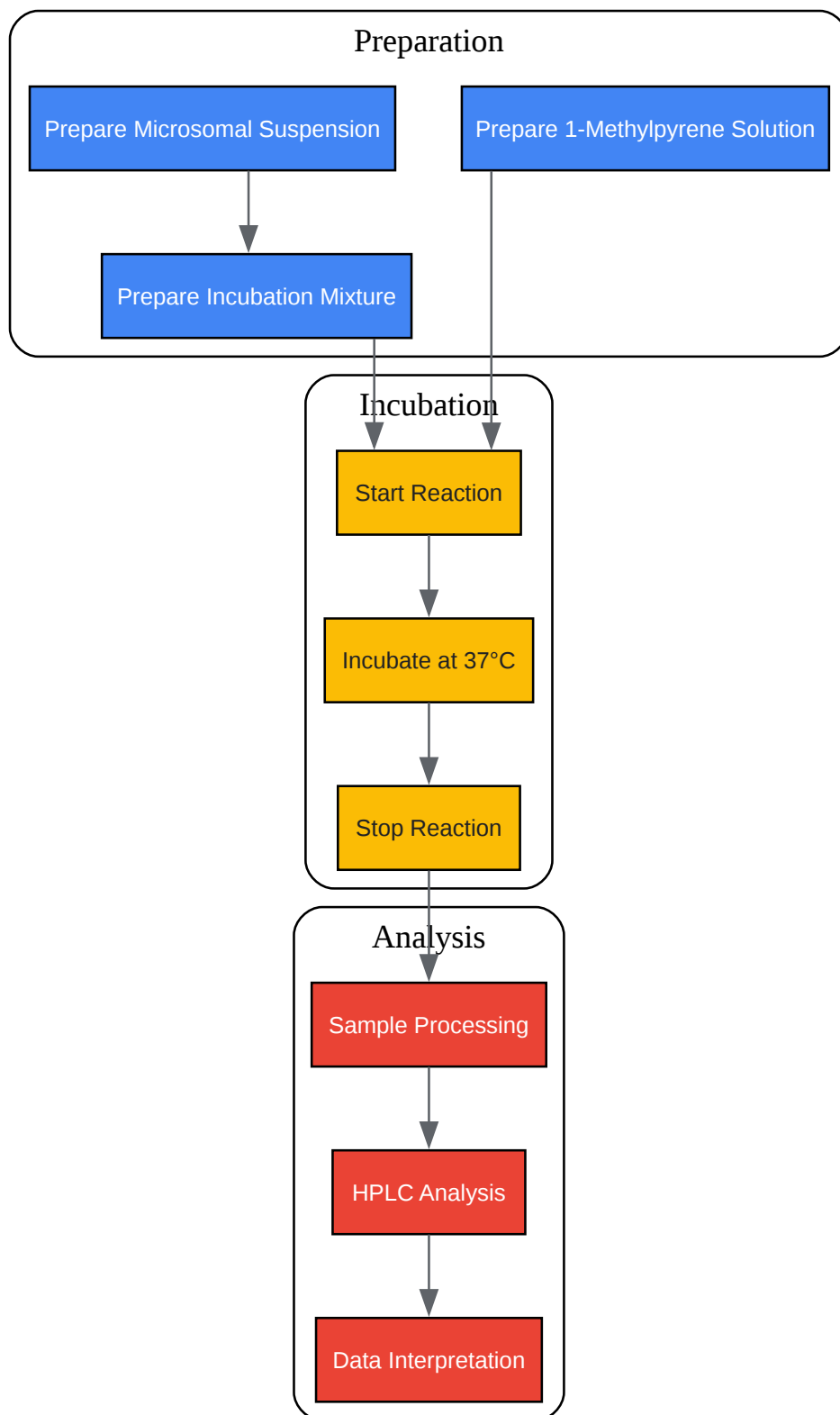
Property	Value	Reference
CAS Number	2381-21-7	[2] [3] [4] [5]
Molecular Formula	C17H12	
Molecular Weight	216.28 g/mol	
Melting Point	158 to 160 °F (70 to 71.1 °C)	
Boiling Point	770 °F at 760 mmHg (410 °C)	
Water Solubility	Less than 1 mg/mL at 68°F (20°C)	
Appearance	Plates (in ethanol) or brown-green powder	

Metabolic Activation and Genotoxicity

1-Methylpyrene is a known rodent carcinogen and a ubiquitous environmental pollutant. Its carcinogenic activity is not inherent but is a result of metabolic activation. This process involves a series of enzymatic reactions that convert the relatively inert parent compound into highly reactive electrophiles capable of binding to cellular macromolecules, including DNA.

The primary metabolic activation pathway for **1-methylpyrene** begins with benzylic hydroxylation of the methyl group, a reaction catalyzed by cytochrome P450 (CYP) enzymes, to form 1-hydroxymethylpyrene (1-HMP). This intermediate is then subject to sulfonation by sulfotransferase (SULT) enzymes, leading to the formation of the highly reactive and unstable 1-sulfooxymethylpyrene (1-SMP). This electrophilic sulfuric acid ester can then form covalent adducts with DNA, primarily at the N2 position of guanine and the N6 position of adenine. These DNA adducts are lesions that, if not repaired, can lead to mutations and initiate the process of carcinogenesis.

The metabolic activation pathway is depicted in the diagram below:



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